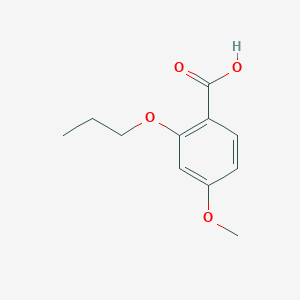

4-Methoxy-2-propoxybenzoic acid

Vue d'ensemble

Description

4-Methoxy-2-propoxybenzoic acid: is an organic compound characterized by a benzene ring substituted with a methoxy group at the fourth position and a propoxy group at the second position, along with a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-propoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzoic acid.

Alkylation: The 4-methoxybenzoic acid undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propoxy group at the second position.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-propoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-methoxy-2-propoxybenzaldehyde or this compound.

Reduction: Formation of 4-methoxy-2-propoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry

4-Methoxy-2-propoxybenzoic acid serves as a crucial intermediate in synthesizing more complex organic molecules. It acts as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

This compound is employed in biological research to investigate the interactions between substituted benzoic acids and biological macromolecules such as proteins and nucleic acids.

Industry

In the industrial sector, this compound is utilized in formulating specialty chemicals and materials that require specific properties like enhanced stability or reactivity.

Synthesis of Liquid Crystal Polymers

This compound is used in the preparation of side chain rod-shaped polar liquid crystal polymers . For example, it can be used to produce 4-((4-nitrophenoxy) carbonyl) phenyl 4-methoxy-2-propoxybenzoate .

Preparation Method

The preparation of this compound involves several steps :

- Reaction 1 (Reactant not specified in the provided context) is dissolved in a mixed solution of THF/MeOH/H2O at a 1/1/1 ratio .

- KOH is added to the solution, and the mixture is heated under reflux overnight .

- After completion, the reaction is cooled to room temperature, water is added, and the pH is adjusted to approximately 1 using a 1M hydrochloric acid solution .

- The mixture is then extracted with ethyl acetate .

- The organic phase is dried over anhydrous magnesium sulfate, filtered, and spin-dried .

- The crude product is purified by column chromatography using petroleum ether/ethyl acetate (2/1) as an eluent to yield this compound as a white solid .

Reactions of this compound

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation

Oxidation of this compound can result in the formation of 4-methoxy-2-propoxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction

Reduction leads to the formation of 4-methoxy-2-propoxybenzyl alcohol. Reducing agents like iron and hydrochloric acid or catalytic hydrogenation can be used.

Substitution

Substitution reactions can lead to various substituted derivatives depending on the nucleophile used. Nucleophilic substitution reactions often use alkyl halides like propyl bromide.

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-propoxybenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

4-Methoxybenzoic acid: Lacks the propoxy group, making it less hydrophobic.

2-Methoxybenzoic acid: Lacks the propoxy group and has the methoxy group at a different position.

4-Propoxybenzoic acid: Lacks the methoxy group, affecting its reactivity and interactions.

Uniqueness: 4-Methoxy-2-propoxybenzoic acid is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. These substitutions enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Methoxy-2-propoxybenzoic acid, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of methoxy and propoxy functional groups attached to a benzoic acid backbone. This structure enhances its reactivity and biological interactions. The compound's molecular formula is , and it exhibits properties typical of aromatic carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The electron-donating nature of the methoxy and propoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, potentially leading to the inhibition or activation of specific biochemical pathways .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies show that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular metabolism .

3. Anti-inflammatory Effects

Some studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro cytotoxicity tests using the MTT assay showed that this compound reduced cell viability in human cancer cell lines by up to 70% at a concentration of 100 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to apoptotic cell death .

Research Findings Summary

Propriétés

IUPAC Name |

4-methoxy-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQXIGUSUAIWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541187 | |

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87359-70-4 | |

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.